5-Cyclohexyl-1,4-methylhexan-3-one
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Overview
Description
5-Cyclohexyl-1,4-methylhexan-3-one is an organic compound with the molecular formula C13H24O. It is a ketone with a cyclohexyl group attached to a hexane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-1,4-methylhexan-3-one typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of cyclohexane with 4-methylhexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-1,4-methylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
5-Cyclohexyl-1,4-methylhexan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-1,4-methylhexan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexyl group.
4-Methylhexan-3-one: A ketone with a similar hexane chain but without the cyclohexyl group.
Cyclohexylacetone: A ketone with a cyclohexyl group attached to an acetone moiety
Uniqueness
5-Cyclohexyl-1,4-methylhexan-3-one is unique due to its specific structure, which combines a cyclohexyl group with a hexane chain.
Properties
CAS No. |
94213-60-2 |
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Molecular Formula |
C26H48O2 |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
2-cyclohexylheptan-4-one;5-cyclohexyl-4-methylhexan-3-one |
InChI |
InChI=1S/2C13H24O/c1-4-13(14)11(3)10(2)12-8-6-5-7-9-12;1-3-7-13(14)10-11(2)12-8-5-4-6-9-12/h10-12H,4-9H2,1-3H3;11-12H,3-10H2,1-2H3 |
InChI Key |
HRQGQDJLTLYTOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(C)C1CCCCC1.CCC(=O)C(C)C(C)C1CCCCC1 |
Origin of Product |
United States |
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